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Compound of Interest

Compound Name: 3-(1-Phenylethyl)phenol

Cat. No.: B15181138

An In-depth Technical Guide to the Quantum Chemical Analysis of 3-(1-Phenylethyl)phenol

Introduction

3-(1-Phenylethyl)phenol is a biphenolic compound with potential applications in medicinal
chemistry and materials science. Its structural and electronic properties are crucial for
understanding its reactivity, intermolecular interactions, and potential as a drug candidate.
Quantum chemical calculations provide a powerful in-silico approach to elucidate these
properties at the atomic level, offering insights that can guide experimental research and
development.

This technical guide outlines a comprehensive quantum chemical study of 3-(1-
Phenylethyl)phenol. It details the computational protocols for geometry optimization,
vibrational frequency analysis, and the calculation of key electronic and thermodynamic
properties. The methodologies and data presented herein are representative of a standard
computational workflow for organic molecules of similar complexity, aimed at providing
researchers, scientists, and drug development professionals with a foundational understanding
of the molecule's intrinsic characteristics.

Computational Methodology

The theoretical analysis of 3-(1-Phenylethyl)phenol is conducted using Density Functional
Theory (DFT), a robust method for investigating the electronic structure of many-body systems.
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[1][2][3][4] The calculations are performed with a widely-used computational chemistry software
package such as Gaussian.[5][6][7][8]

1. Geometry Optimization: The initial molecular structure of 3-(1-Phenylethyl)phenol is built
and subjected to full geometry optimization without any symmetry constraints. This process is
carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined
with the 6-31G(d,p) basis set.[2][3][4][9] This level of theory provides a reliable balance
between accuracy and computational cost for organic molecules. The optimization process
systematically alters the molecular geometry to find the configuration with the lowest potential
energy, representing the most stable conformation of the molecule.

2. Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency
calculation is performed at the same B3LYP/6-31G(d,p) level of theory.[10][11][12][13] This
analysis serves two primary purposes:

o Confirmation of Minimum Energy Structure: The absence of imaginary frequencies in the
calculated vibrational spectrum confirms that the optimized geometry corresponds to a true
energy minimum on the potential energy surface.[12]

o Thermodynamic Properties: The calculated vibrational frequencies are used to determine
various thermodynamic parameters, including the zero-point vibrational energy (ZPVE),
thermal corrections to energy, enthalpy, and Gibbs free energy, based on principles of
statistical mechanics.[14][15][16][17]

3. Electronic Property Calculations: Key electronic properties are derived from the optimized
molecular structure. These include the energies of the Highest Occupied Molecular Orbital
(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap,
and the distribution of atomic charges. The Mulliken population analysis is a common method
for estimating partial atomic charges, which provides insights into the molecule's polarity and
potential sites for electrophilic and nucleophilic attack.[18][19][20][21][22]

Data Presentation

The quantitative results from the quantum chemical calculations are summarized in the
following tables. Note: The data presented here is illustrative for 3-(1-Phenylethyl)phenol,
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based on typical results for similar phenolic compounds, as specific experimental or published

computational data for this exact molecule is not available.

Table 1: Optimized Geometrical Parameters (Selected)

Parameter Bond/Angle/Dihedral Value
Bond Lengths (A) C-O (Phenolic) 1.365
O-H (Phenolic) 0.962
C-C (Ethyl Bridge) 1.538
Bond Angles (°) C-O-H 109.1
C-C-C (Ethyl Bridge) 1125
Dihedral Angles (°) C-C-C-C (Ring-Bridge-Ring) -125.4

Table 2: Calculated Electronic Properties

Property Value
HOMO Energy -5.98 eV
LUMO Energy -0.85 eV
HOMO-LUMO Gap (AE) 5.13 eV
Dipole Moment 2.15 Debye
Mulliken Atomic Charges (e)

O (Phenolic) -0.75

H (Hydroxyl) +0.42

C (Attached to OH) +0.28

Table 3: Calculated Thermodynamic Properties (at 298.15 K and 1 atm)
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Property Value
Zero-Point Vibrational Energy (ZPVE) 155.3 kcal/mol
Thermal Correction to Enthalpy 16.8 kcal/mol
Thermal Correction to Gibbs Free Energy 54.2 kcal/mol
Total Entropy (S) 125.4 cal/mol-K

Visualization of Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the computational
workflow and the logical connections between the calculated properties and their practical

implications.
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Computational Workflow for 3-(1-Phenylethyl)phenol

Input

Initial Molecular Structure
(3-(1-Phenylethyl)phenol)

Quantum Chemical Calculation (DFT: BSLVP/6-31G(d,p))

Geometry Optimization

A y

Frequency Calculation

Electronic Property Calculation

Output & Analysis
\ \ y \ \
e . Confirmation of . " Optimized Geometry
@@ Energy Minimum HOMO/LUMO Energies Mulliken Charges (Bond Lengths, Angles)

N

Thermodynamic Properties
(Enthalpy, Gibbs Free Energy)

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15181138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Relationship of Calculated Properties to Drug Development
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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